
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features a purine base attached to a butanetetrol moiety, which is a four-carbon sugar alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through various methods, including the condensation of formamide with glycine or the cyclization of appropriate precursors.
Attachment of the Butanetetrol Moiety: The butanetetrol moiety can be introduced through a glycosylation reaction, where the purine base is reacted with a protected butanetetrol derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pH, and solvent choice to maximize yield.
Purification: Using techniques like crystallization, chromatography, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives.
Reduction: Reduction reactions can be used to modify the purine base or the butanetetrol moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the purine ring or the butanetetrol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, acyl, or sulfonyl groups.
Applications De Recherche Scientifique
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol involves its interaction with biological molecules such as enzymes and nucleic acids. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.
Interfere with Nucleic Acid Synthesis: As a nucleotide analog, it can be incorporated into DNA or RNA, disrupting their synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with similar structural features.
2-(6-Amino-9H-purin-8-ylsulfanyl)propionic acid: A compound with a similar purine base but different substituents.
6-Amino-9H-purin-8-yl hydrosulfide: A related compound with a sulfur-containing group.
Uniqueness
1-(6-Amino-9H-purin-8-yl)-1,2,3,4-butanetetrol is unique due to its specific combination of a purine base and a butanetetrol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
53176-78-6 |
|---|---|
Formule moléculaire |
C9H13N5O4 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
1-(6-amino-7H-purin-8-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C9H13N5O4/c10-7-4-8(12-2-11-7)14-9(13-4)6(18)5(17)3(16)1-15/h2-3,5-6,15-18H,1H2,(H3,10,11,12,13,14) |
Clé InChI |
SGOKBFBJWVAHRI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N=C(N2)C(C(C(CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
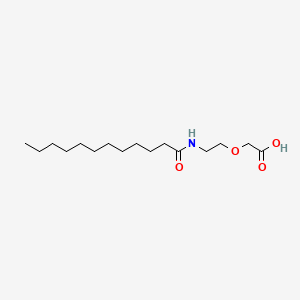
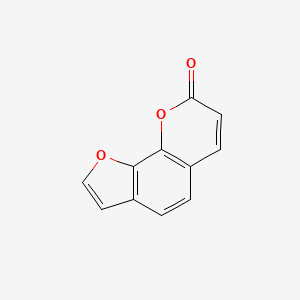
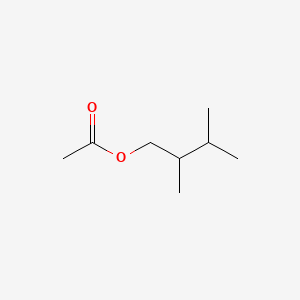
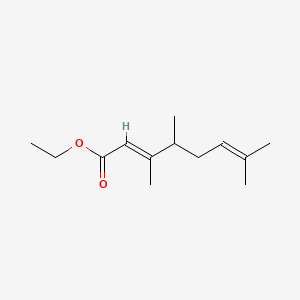
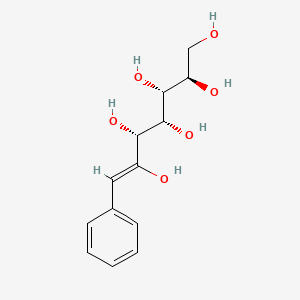



![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)

